Cas no 2171904-62-2 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylpentanoic acid)

2171904-62-2 structure
Productnaam:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylpentanoic acid
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylpentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylpentanoic acid
- EN300-1508925
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid
- 2171904-62-2
-
- Inchi: 1S/C28H36N2O5/c1-7-16-28(6,24(32)33)29-23(31)26(2,3)27(4,5)30-25(34)35-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22H,7,16-17H2,1-6H3,(H,29,31)(H,30,34)(H,32,33)
- InChI-sleutel: JZSMFZUPMCWYDD-UHFFFAOYSA-N
- LACHT: O(CC1C2C=CC=CC=2C2C=CC=CC1=2)C(NC(C)(C)C(C)(C)C(NC(C(=O)O)(C)CCC)=O)=O
Berekende eigenschappen
- Exacte massa: 480.26242225g/mol
- Monoisotopische massa: 480.26242225g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 772
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 105Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylpentanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1508925-10.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1508925-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1508925-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1508925-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1508925-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1508925-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1508925-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1508925-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1508925-5.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1508925-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-2-methylpentanoic acid |
2171904-62-2 | 5000mg |
$9769.0 | 2023-09-27 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-2-methylpentanoic acid Gerelateerde literatuur
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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